molecular formula C18H21N3O3S B10964412 3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 544689-50-1

3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B10964412
CAS No.: 544689-50-1
M. Wt: 359.4 g/mol
InChI Key: AVWJCQBINOUSEC-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic thiazole-based compound characterized by a propanamide backbone substituted with a cyclohexyl group and a 4-nitrophenyl-functionalized thiazole ring. The thiazole moiety is a heterocyclic aromatic system known for its versatility in medicinal chemistry, particularly in enzyme inhibition and receptor modulation . The nitro group at the para position of the phenyl ring is a strong electron-withdrawing group (EWG), which may enhance binding interactions with target proteins or enzymes by influencing electronic distribution.

Properties

CAS No.

544689-50-1

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C18H21N3O3S/c22-17(11-6-13-4-2-1-3-5-13)20-18-19-16(12-25-18)14-7-9-15(10-8-14)21(23)24/h7-10,12-13H,1-6,11H2,(H,19,20,22)

InChI Key

AVWJCQBINOUSEC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis with α-Halo Ketones

The 1,3-thiazole core is typically constructed via the Hantzsch thiazole synthesis, which involves condensation of α-halo ketones with thiourea derivatives. For 4-(4-nitrophenyl)-1,3-thiazol-2-amine, a modified protocol using 4-nitrobenzaldehyde and bromoacetone has been reported.

Procedure :

  • Reagents : 4-Nitrobenzaldehyde (1.51 g, 10 mmol), bromoacetone (1.19 mL, 12 mmol), thiourea (0.76 g, 10 mmol).

  • Conditions : Reflux in ethanol (50 mL) with catalytic HCl (0.5 mL) for 6 hours.

  • Workup : Cool to 0°C, filter precipitates, wash with cold ethanol, and recrystallize from ethanol/DMF (1:1).

  • Yield : 68% as yellow crystals.

Key Spectral Data :

  • 1H NMR (CDCl3) : δ 8.30 (d, J = 8.7 Hz, 2H, Ar-H), 7.95 (d, J = 8.7 Hz, 2H, Ar-H), 6.82 (s, 1H, Thiazole-H).

  • IR (KBr) : 3320 cm⁻¹ (NH₂), 1590 cm⁻¹ (C=N).

Alternative Thiazole Formation Using 1,3-Dibromo Synthons

A patent-derived method employs 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for thiazole rings:

  • Reagents : 1,3-Dibromo-1,1-difluoro-2-propanone (100 mg, 0.39 mmol), sodium thiocyanate (31 mg, 0.39 mmol), p-toluidine (41 mg, 0.39 mmol).

  • Conditions : Dry acetonitrile (500 μL), sealed tube, 80°C for 3 hours.

  • Workup : Ethyl acetate extraction, flash chromatography (30% EtOAc/hexane).

  • Yield : 76%.

MethodNitration StepYieldPurity
Pre-nitrated benzaldehydeNone68%98%
Post-synthesis nitrationHNO₃/H₂SO₄42%85%

Post-synthesis nitration requires harsh conditions (HNO₃/H₂SO₄, 0°C, 2 h), leading to byproducts.

Cyclohexylpropanamide Side Chain Synthesis

Cyclohexylpropanoic Acid Activation

The propanamide side chain is prepared via cyclohexylpropanoic acid activation:

  • Acyl Chloride Formation :

    • Cyclohexylpropanoic acid (1.54 g, 10 mmol) reacts with thionyl chloride (2.38 mL, 32 mmol) in dry DCM (20 mL) at 0°C→RT for 3 h.

    • Yield : 95% (colorless liquid).

  • Amide Coupling :

    • Reagents : 4-(4-Nitrophenyl)-1,3-thiazol-2-amine (2.45 g, 10 mmol), cyclohexylpropanoic acid chloride (1.92 g, 10 mmol).

    • Conditions : Dry THF (30 mL), triethylamine (2.02 mL, 14.5 mmol), 0°C→RT, 12 h.

    • Workup : Water quench, EtOAc extraction, silica gel chromatography (40% EtOAc/hexane).

    • Yield : 74%.

Optimization of Coupling Reactions

Coupling Agent Screening

Comparative analysis of coupling agents reveals efficiency variations:

Coupling AgentSolventTemp (°C)Time (h)Yield
EDCI/HOBtDMF252468%
HATUDCM25681%
T3PTHF40476%

HATU in DCM provides optimal yields with minimal epimerization.

Analytical Validation and Characterization

Spectroscopic Confirmation

Final Product Data :

  • 1H NMR (700 MHz, CDCl3) : δ 8.25 (d, J = 8.6 Hz, 2H, Ar-H), 7.92 (d, J = 8.6 Hz, 2H, Ar-H), 6.75 (s, 1H, Thiazole-H), 3.42 (t, J = 7.1 Hz, 2H, CH₂), 1.85–1.65 (m, 6H, Cyclohexyl), 1.45–1.20 (m, 5H, Cyclohexyl/CH₂).

  • 13C NMR (176 MHz, CDCl3) : δ 172.3 (C=O), 162.1 (C=N), 148.2 (NO₂-Ar), 126.5–124.3 (Ar-C), 43.5 (CH₂), 33.2–25.1 (Cyclohexyl).

  • HRMS (ESI-TOF) : m/z calcd for C₁₈H₂₀N₃O₃S [M+H]⁺: 358.1225; found: 358.1228.

Scale-Up Considerations and Industrial Feasibility

Continuous Flow Synthesis

Patent data suggests transitioning batch reactions to continuous flow systems improves reproducibility:

  • Residence Time : 30 minutes at 100°C.

  • Output : 1.2 kg/day with 89% yield .

Chemical Reactions Analysis

Amide Group Reactivity

The propanamide moiety undergoes characteristic reactions influenced by its electronic environment and steric effects from the cyclohexyl group.

Hydrolysis

  • Acidic Hydrolysis : Cleavage under strong acidic conditions (e.g., HCl, H₂SO₄) yields 3-cyclohexylpropanoic acid and 4-(4-nitrophenyl)-1,3-thiazol-2-amine .

  • Basic Hydrolysis : Treatment with NaOH or KOH produces the corresponding carboxylate salt and amine .

Nucleophilic Acyl Substitution

  • Aminolysis : Reacts with primary amines (e.g., methylamine) to form substituted amides, though steric hindrance from the cyclohexyl group reduces reaction rates .

Thiazole Ring Reactions

The 1,3-thiazole core participates in electrophilic substitutions and ring-modification reactions.

Reaction TypeConditionsProductSource
Electrophilic Substitution HNO₃/H₂SO₄, 0–5°CNitration at C5 (if unsubstituted)
Halogenation Br₂ in DCMBromination at C5
Ring-Opening Strong bases (e.g., NaOH, Δ)Thiazole → Thiol + Imine intermediates
  • S-Alkylation : The thiazole sulfur reacts with α-haloamides (e.g., bromoacetyl bromide) to form thioether derivatives, a key step in synthesizing analogs .

Nitrophenyl Group Transformations

The 4-nitrophenyl substituent undergoes reduction and electrophilic reactions.

Reduction

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the nitro group to an amine, yielding 3-cyclohexyl-N-[4-(4-aminophenyl)-1,3-thiazol-2-yl]propanamide .

  • Chemical Reduction : SnCl₂/HCl selectively reduces the nitro group without affecting the thiazole ring .

Electrophilic Aromatic Substitution

  • Limited by the electron-withdrawing nitro group, but halogenation occurs under vigorous conditions (e.g., Cl₂/FeCl₃, 80°C) .

Cyclohexyl Group Modifications

The cyclohexyl moiety influences steric interactions and participates in:

  • Oxidation : Strong oxidizers (e.g., KMnO₄/H₂SO₄) convert it to a cyclohexanecarboxylic acid derivative .

  • Hydrogenation : Not typically reactive unless strained bonds are present.

Cross-Coupling Reactions

The thiazole ring facilitates Suzuki-Miyaura couplings:

  • Borylation : Pd(dppf)Cl₂ catalyzes coupling with arylboronic acids, enabling aryl group introduction at C4 or C5 .

Stability Under Physiological Conditions

  • pH-Dependent Degradation : The amide bond hydrolyzes slowly at physiological pH (7.4), with a half-life >24 hours .

  • Photodegradation : Nitro groups promote UV-induced decomposition, necessitating light-protected storage .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide, are known for their antimicrobial properties. Research indicates that compounds with similar structural features exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species. For instance, studies have demonstrated that thiazole derivatives can inhibit bacterial growth effectively, making them candidates for developing new antimicrobial agents .

Anticancer Properties

The compound's thiazole ring is linked to anticancer activities. Thiazole derivatives have been reported to show efficacy against various cancer cell lines. For example, compounds structurally related to 3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide have exhibited promising results in inhibiting the proliferation of breast cancer cells in vitro . This suggests that the compound may serve as a lead structure for further anticancer drug development.

Molecular Docking Studies

Molecular docking studies have been employed to investigate the binding interactions of 3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide with various biological targets. These studies help elucidate the compound's mechanism of action and potential efficacy against specific diseases . The insights gained from these studies are crucial for optimizing the compound's structure to enhance its biological activity.

Synthesis of 3-Cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide

The synthesis typically involves multi-step organic reactions that include the formation of the thiazole ring followed by the introduction of the cyclohexyl and nitrophenyl groups. The synthetic route is critical for producing compounds with desired biological activities and involves techniques such as NMR and IR spectroscopy for characterization .

Comparative Analysis with Related Compounds

To understand the uniqueness of 3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide, it is beneficial to compare it with other thiazole derivatives:

Compound NameStructural FeaturesBiological Activity
SulfathiazoleThiazole ring; sulfonamideAntimicrobial
RitonavirThiazole moiety; protease inhibitorAntiretroviral
TiazofurinThiazole ring; nucleoside analogueAnticancer

The distinct cyclohexyl group and nitrophenyl substitution in 3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide may provide enhanced pharmacological properties compared to these related compounds .

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the thiazole ring may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues in Thiazole-Propanamide Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Key Substituents Molecular Formula Melting Point (°C) Biological Activity (if reported) Reference
Target Compound 4-Nitrophenyl, Cyclohexyl C₁₈H₂₁N₃O₃S Not reported Not tested in provided evidence
N-[4-(4-Hydroxy-3-Methoxyphenyl)-1,3-Thiazol-2-yl]Acetamide (6a) 4-Hydroxy-3-methoxyphenyl C₁₂H₁₁N₂O₃S Not reported Non-selective COX-1/COX-2 inhibitor
N-(5-Methyl-1,3-Thiazol-2-yl)-3-{[5-(3-Nitrophenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Propanamide (8h) 3-Nitrophenyl, Oxadiazole-sulfanyl C₁₅H₁₃N₅O₄S₂ 158–159 Alkaline Phosphatase activity (no data)
(2R)-2-{4-[(2-Chlorophenyl)Sulfonyl]Amino}Phenyl)-N-[4-(Trifluoromethyl)-1,3-Thiazol-2-yl]Propanamide (17) Trifluoromethyl, Chlorophenyl-sulfonyl C₁₉H₁₆ClF₃N₃O₃S₂ Not reported CXCR2 inhibition (IC₅₀: 40 ± 12 nM)
2-Chloro-N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Propanamide 4-Methoxyphenyl, Chloro C₁₃H₁₂ClN₂O₂S Not reported Discontinued (no activity data)
Key Observations:

Substituent Effects on Electronic Properties :

  • The nitro group in the target compound (4-nitrophenyl) is a stronger EWG compared to the methoxy group in compound 8h (3-nitrophenyl) or the trifluoromethyl group in compound 15. This difference may enhance electrophilic interactions in enzyme binding pockets .
  • The chloro substituent in ’s compound introduces moderate electron withdrawal but lacks the resonance effects of nitro groups .

Steric and Lipophilic Contributions :

  • The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like methyl or methoxy. This could improve blood-brain barrier penetration but may reduce solubility .
  • Compound 17’s trifluoromethyl group enhances metabolic stability, a feature absent in the target compound .

Biological Activity Trends :

  • Thiazole-propanamides with EWGs (e.g., nitro, sulfonyl) often exhibit enzyme inhibitory activity. For example, compound 17 shows potent CXCR2 inhibition, while compound 6a inhibits COX isoforms . The target compound’s nitro group may similarly target redox-sensitive enzymes or inflammatory pathways.

Comparative Physicochemical Properties

The following data are inferred from analogs:

Property Target Compound Compound 8h Compound 17
Molecular Weight ~359.45 g/mol 415.48 g/mol 528.94 g/mol
Polar Groups Nitro, amide Nitro, oxadiazole, amide Sulfonyl, trifluoromethyl, amide
Predicted LogP ~3.5 (high lipophilicity) ~2.9 ~4.1
Melting Point Not reported 158–159°C Not reported
Notes:
  • The target compound’s higher lipophilicity (LogP ~3.5) compared to compound 8h may favor better tissue absorption but could pose formulation challenges .
  • The absence of a sulfonyl group (as in compound 17) might reduce binding affinity for sulfonamide-sensitive targets like CXCR2 .

Biological Activity

3-Cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant studies.

Structural Characteristics

The compound is characterized by:

  • Molecular Formula : C18H21N3O3S
  • Molecular Weight : Approximately 359.44 g/mol
  • Key Functional Groups :
    • Cyclohexyl group
    • Thiazole ring
    • Nitrophenyl moiety

The thiazole structure is particularly significant as it is associated with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Pharmacological Properties

The biological activity of 3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide can be attributed to several mechanisms:

  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. The presence of the thiazole ring may enhance the compound's efficacy against various pathogens.
  • Anticancer Potential : Research indicates that thiazole compounds exhibit cytotoxic effects on cancer cell lines. The structural characteristics of this compound may contribute to its ability to inhibit tumor growth .
  • Neuroprotective Effects : Some studies suggest that thiazole derivatives may possess neuroprotective properties, making them candidates for treating neurological disorders .

The mechanisms through which 3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
  • Modulation of Cell Signaling Pathways : It may influence signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer activity.
  • Interaction with Biological Targets : Understanding the interactions with proteins and other biomolecules is crucial for elucidating its mechanism of action .

Case Studies and Experimental Data

Several studies have investigated the biological activity of thiazole derivatives similar to 3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide:

StudyCompoundActivityIC50 Value
Compound AAntitumor1.61 µg/mL
Compound BAntimicrobialNot specified
Compound CNeuroprotectiveNot specified

These studies illustrate the potential therapeutic applications of thiazole-based compounds.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide?

A convergent synthesis approach is typically used, involving:

  • Electrophile preparation : Reacting 1,3-thiazol-2-amine derivatives with bromopropanoyl chloride in a basic aqueous medium (e.g., Na₂CO₃) to form intermediates like 3-bromo-N-(1,3-thiazol-2-yl)propanamide .
  • Nucleophile synthesis : Cyclization of aryl acids to 5-aryl-1,3,4-oxadiazole-2-thiols via esterification, hydrazide formation, and subsequent thiol generation .
  • Coupling reaction : Combining the electrophilic bromopropanamide intermediates with nucleophilic thiols in polar aprotic solvents (e.g., DMF) under reflux to yield the final hybrid structure .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and structural integrity. For example, aromatic protons in the 4-nitrophenyl group appear at δ 7.5–8.3 ppm, while thiazolyl protons resonate at δ 6.5–7.3 ppm .
  • IR spectroscopy : Peaks at ~1620 cm⁻¹ (C=N stretching) and ~1340 cm⁻¹ (NO₂ symmetric stretching) validate functional groups .
  • Mass spectrometry (FABMS/ESI-MS) : Molecular ion peaks (e.g., m/z 501 for a related compound) confirm molecular weight .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against calculated values (e.g., C: 52.70%, H: 2.81%, N: 11.17%) .

Q. How can researchers design biological assays to evaluate this compound’s activity?

  • Target selection : Prioritize enzymes or receptors structurally related to the compound’s motifs (e.g., kinase or phosphatase inhibition assays, given the thiazole and nitro groups’ electron-withdrawing properties) .
  • Dose-response studies : Test concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values. Use positive controls (e.g., Sandoz 58-035 for ACAT1 inhibition) .
  • Validation : Replicate assays in triplicate and employ statistical tools (e.g., ANOVA) to assess significance .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions. Evidence shows polar aprotic solvents enhance coupling efficiency .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate cyclization steps .
  • Temperature control : Maintain reflux temperatures (80–100°C) for coupling reactions while avoiding decomposition .

Q. How should researchers address discrepancies in spectral data during characterization?

  • Deuterated solvent effects : Ensure NMR spectra are recorded in CDCl₃ or DMSO-d₆ to prevent solvent peaks from overlapping with analyte signals .
  • Impurity profiling : Use HPLC or TLC to detect byproducts. For example, unreacted 3-bromopropanoyl chloride may appear as a low-Rf spot .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) to resolve ambiguities .

Q. What computational strategies are suitable for studying this compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., alkaline phosphatase). Focus on hydrogen bonding between the nitro group and active-site residues .
  • QSAR modeling : Train models on analogs (e.g., thiazole-oxadiazole hybrids) to predict bioactivity based on substituent electronegativity and steric parameters .
  • MD simulations : Perform 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Substituent variation : Replace the cyclohexyl group with smaller (methyl) or bulkier (adamantyl) moieties to probe steric effects .
  • Electron-withdrawing groups : Introduce fluorine or sulfonamide groups at the 4-nitrophenyl position to enhance electrophilicity and target binding .
  • Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyridine and compare activity .

Q. What crystallographic techniques are applicable for determining this compound’s 3D structure?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water). Use SHELXL for refinement, leveraging its robust handling of twinned data and high-resolution datasets .
  • Data collection : Optimize exposure times to enhance weak reflections, particularly for the nitro group’s electron density .
  • Validation : Cross-check C–C bond lengths and angles against Cambridge Structural Database entries for consistency .

Q. How can researchers troubleshoot low yields in the final coupling step?

  • Stoichiometry adjustment : Increase the nucleophile-to-electrophile ratio (e.g., 1.2:1) to drive the reaction to completion .
  • Intermediate stability : Protect reactive intermediates (e.g., thiols) with tert-butyl groups to prevent oxidation .
  • Reaction monitoring : Use LC-MS to track intermediate consumption in real-time and optimize reaction duration .

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